N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967345
InChI: InChI=1S/C24H28N2O5S2/c1-15-3-9-19-20(13-15)32-24(22(19)23(28)25-17-11-12-33(29,30)14-17)26-21(27)10-6-16-4-7-18(31-2)8-5-16/h4-8,10,15,17H,3,9,11-14H2,1-2H3,(H,25,28)(H,26,27)/b10-6+
SMILES:
Molecular Formula: C24H28N2O5S2
Molecular Weight: 488.6 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC14967345

Molecular Formula: C24H28N2O5S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

Specification

Molecular Formula C24H28N2O5S2
Molecular Weight 488.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C24H28N2O5S2/c1-15-3-9-19-20(13-15)32-24(22(19)23(28)25-17-11-12-33(29,30)14-17)26-21(27)10-6-16-4-7-18(31-2)8-5-16/h4-8,10,15,17H,3,9,11-14H2,1-2H3,(H,25,28)(H,26,27)/b10-6+
Standard InChI Key VARCXTUXNZQUNA-UXBLZVDNSA-N
Isomeric SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)/C=C/C4=CC=C(C=C4)OC
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C=CC4=CC=C(C=C4)OC

Introduction

Table 1: Key Structural Features

Functional GroupDescription
BenzothiopheneAromatic sulfur-containing heterocycle
Tetrahydrothiophene-dioxideSaturated sulfur ring with two oxygen atoms
MethoxyphenylAromatic ring with a methoxy (-OCH3) group
AmideCarbonyl group bonded to nitrogen

Synthetic Pathways

The synthesis of compounds like this typically involves multi-step organic reactions. While specific synthesis details for this molecule are not directly available, similar compounds are synthesized using:

  • Condensation reactions to form amide linkages.

  • Cyclization processes to construct the benzothiophene core.

  • Oxidation steps to introduce the dioxido group into the tetrahydrothiophene ring.

These steps require precise control of reaction conditions (e.g., temperature, catalysts) to ensure high yield and purity.

Pharmaceutical Relevance

Compounds containing benzothiophene and thiophene derivatives have shown promise in:

  • Anti-inflammatory drugs: Molecular docking studies suggest that similar structures inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation pathways .

  • Anticancer agents: Sulfur-containing heterocycles are known to exhibit cytotoxicity against certain cancer cell lines .

Analytical Data

To confirm its structure and purity, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for hydrogen atom environments.

    • 13C^{13}C NMR for carbon skeleton analysis .

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups based on vibrational frequencies.

Table 2: Comparison with Analogous Compounds

Compound NameMolecular Weight (g/mol)Key Application
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide 325.4Anti-inflammatory potential
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide 279.36Potential anticancer activity
N-(3-cyano-tetrahydrobenzothiophenyl)-acetamide derivatives ~350Cytotoxicity against cancer cell lines

Research Opportunities

This compound's structural complexity offers opportunities for:

  • Medicinal Chemistry Optimization:

    • Modifying functional groups to enhance activity or reduce toxicity.

  • Biological Testing:

    • Screening for enzyme inhibition or receptor binding.

  • Pharmacokinetics Studies:

    • Investigating absorption, distribution, metabolism, and excretion (ADME).

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